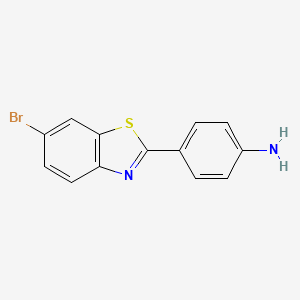

4-(6-Bromo-2-benzothiazolyl)benzenamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(6-Bromo-2-benzothiazolyl)benzenamine is a β-amyloid PET (positron emission tomography) tracer . It can be used in the diagnosis of neurological diseases, such as Alzheimer’s and Down’s syndrome .

Synthesis Analysis

The synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine involves a coupling reaction of diazotized 2-amino-6-bromobenzothiazole with pyrogallol . The product is then purified using an ethanol recrystallization method .Molecular Structure Analysis

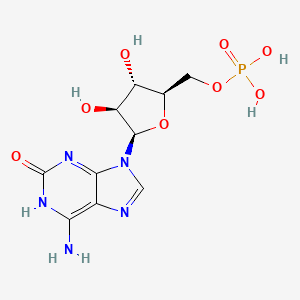

The molecular weight of 4-(6-Bromo-2-benzothiazolyl)benzenamine is 305.19 . Its formula is C13H9BrN2S . The SMILES representation is NC1=CC=C(C2=NC3=CC=C(Br)C=C3S2)C=C1 .Chemical Reactions Analysis

When 4-(6-Bromo-2-benzothiazolyl)benzenamine (compound 6l) is combined with ultraviolet A (UVA), it can induce caspase-3 activity, poly (ADP-ribose) polymerase cleavage, M30 positive CytoDeath staining, and subsequent apoptotic cell death . This treatment results in a decrease in mitochondrial membrane potential (ΔΨ mt), oxidative phosphorylation system (OXPHOS) subunits, and adenosine triphosphate (ATP) but an increase in mitochondrial DNA 4977-bp deletion via reactive oxygen species (ROS) generation .Physical And Chemical Properties Analysis

The physical appearance of 4-(6-Bromo-2-benzothiazolyl)benzenamine is a solid of light yellow to yellow color . It is stored at 4°C and protected from light . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month, with protection from light .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

“4-(6-Bromo-2-benzothiazolyl)benzenamine” is a chemical compound with the molecular formula C13H9BrN2S . It has a molecular weight of 305.19 . The structure of this compound includes a benzothiazole ring, which is a heterocyclic compound .

β-amyloid PET Tracer

One of the primary applications of “4-(6-Bromo-2-benzothiazolyl)benzenamine” is as a β-amyloid PET (positron emission tomography) tracer . PET tracers are used in medical imaging to visualize and measure biological processes in the body .

Neurological Disease Diagnosis

The compound’s use as a β-amyloid PET tracer makes it valuable in the diagnosis of neurological diseases, such as Alzheimer’s and Down’s syndrome . β-amyloid plaques are a hallmark of Alzheimer’s disease, and this compound can help visualize these plaques in the brain .

Cancer Treatment Research

Research has shown that “4-(6-Bromo-2-benzothiazolyl)benzenamine” combined with ultraviolet A (UVA) can induce apoptotic cell death . This suggests potential applications in cancer treatment, particularly for melanoma .

Mitochondrial Research

The compound has been used in research studying the effects on mitochondrial function . Treatment with “4-(6-Bromo-2-benzothiazolyl)benzenamine” plus UVA resulted in a decrease in mitochondrial membrane potential, oxidative phosphorylation system (OXPHOS) subunits, and adenosine triphosphate (ATP), but an increase in mitochondrial DNA 4977-bp deletion via reactive oxygen species (ROS) generation .

Photodynamic Therapy (PDT)

“4-(6-Bromo-2-benzothiazolyl)benzenamine” has been studied for its potential use in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds and light to destroy cancer cells . In a mouse model, “4-(6-Bromo-2-benzothiazolyl)benzenamine” plus UVA was shown to reduce murine melanoma size .

Wirkmechanismus

Target of Action

The primary target of 4-(6-Bromo-2-benzothiazolyl)benzenamine is β-amyloid . β-amyloid is a peptide that is crucial in the pathogenesis of Alzheimer’s disease and Down’s syndrome .

Mode of Action

4-(6-Bromo-2-benzothiazolyl)benzenamine acts as a PET (Positron Emission Tomography) tracer . It binds to β-amyloid, allowing for the visualization of β-amyloid plaques in the brain using PET imaging . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome .

Biochemical Pathways

It is known that the compound can induce caspase-3 activity, poly (adp-ribose) polymerase cleavage, m30 positive cytodeath staining, and subsequent apoptotic cell death when combined with ultraviolet a (uva) . This suggests that it may affect pathways related to apoptosis and cell death .

Pharmacokinetics

As a pet tracer, it is likely to be administered intravenously and distributed throughout the body, including the brain

Result of Action

The binding of 4-(6-Bromo-2-benzothiazolyl)benzenamine to β-amyloid allows for the visualization of β-amyloid plaques in the brain . This can aid in the diagnosis of neurological diseases like Alzheimer’s and Down’s syndrome . In addition, when combined with UVA, it can induce apoptotic cell death .

Action Environment

The action of 4-(6-Bromo-2-benzothiazolyl)benzenamine can be influenced by various environmental factors. For instance, its apoptotic effects are observed when it is combined with UVA . This suggests that light exposure may influence its action.

Zukünftige Richtungen

The future directions of 4-(6-Bromo-2-benzothiazolyl)benzenamine could involve its use in the treatment of melanoma . When combined with UVA, it has been shown to reduce murine melanoma size in a mouse model . Therefore, 4-(6-Bromo-2-benzothiazolyl)benzenamine-PDT may serve as a potential ancillary modality for the treatment of melanoma .

Eigenschaften

IUPAC Name |

4-(6-bromo-1,3-benzothiazol-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRXNJALRCBNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438347 |

Source

|

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Bromo-2-benzothiazolyl)benzenamine | |

CAS RN |

566169-97-9 |

Source

|

| Record name | 4-(6-bromo-1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)